molecular formula C35H44N2O6 B2652510 1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid CAS No. 2137643-13-9

1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid

Cat. No. B2652510
CAS RN: 2137643-13-9
M. Wt: 588.745
InChI Key: STMKSBKHFQQGNI-UHFFFAOYSA-N
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Description

The compound “1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid” is a complex organic molecule. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains several functional groups including carbonyl, methoxy, and carboxylic acid groups .

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results. It’s important to handle all chemicals with appropriate safety measures, especially complex organic compounds which can have unpredictable reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could focus on understanding its properties, reactivity, and potential uses .

properties

IUPAC Name

1-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O6/c1-33(2,3)43-32(41)37-20-15-24(21-35(37)16-9-4-10-17-35)36(23-34(18-19-34)30(38)39)31(40)42-22-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h5-8,11-14,24,29H,4,9-10,15-23H2,1-3H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKSBKHFQQGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N(CC3(CC3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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